(Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one

Tyrosinase Inhibition Melanogenesis Skin Pigmentation

This compound belongs to the 2-aminothiazol-4(5H)-one family, a privileged scaffold in medicinal chemistry with reported activities including tyrosinase inhibition, anti-melanogenic effects, and antioxidant properties. Its unique substitution pattern—4-butylphenyl at the 2-amino position and 4-ethoxy-3-methoxybenzylidene at the 5-position—distinguishes it from simpler analogs and may confer distinct pharmacokinetic and target-binding characteristics.

Molecular Formula C23H26N2O3S
Molecular Weight 410.53
CAS No. 857494-50-9
Cat. No. B2730029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one
CAS857494-50-9
Molecular FormulaC23H26N2O3S
Molecular Weight410.53
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC)OC)S2
InChIInChI=1S/C23H26N2O3S/c1-4-6-7-16-8-11-18(12-9-16)24-23-25-22(26)21(29-23)15-17-10-13-19(28-5-2)20(14-17)27-3/h8-15H,4-7H2,1-3H3,(H,24,25,26)/b21-15-
InChIKeyMSDVMZZYUMOKMD-QNGOZBTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one (CAS 857494-50-9): Structure-Activity Insights for Thiazol-4(5H)-one Selection


This compound belongs to the 2-aminothiazol-4(5H)-one family, a privileged scaffold in medicinal chemistry with reported activities including tyrosinase inhibition, anti-melanogenic effects, and antioxidant properties [1]. Its unique substitution pattern—4-butylphenyl at the 2-amino position and 4-ethoxy-3-methoxybenzylidene at the 5-position—distinguishes it from simpler analogs and may confer distinct pharmacokinetic and target-binding characteristics.

Why Generic Thiazol-4(5H)-one Substitution Fails for (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one


The 2-aminothiazol-4(5H)-one scaffold exhibits steep structure-activity relationships; minor modifications to the N-aryl or benzylidene substituents drastically alter potency, selectivity, and even the mechanism of action [1][2]. For instance, substituting the 4-butylphenyl group with a 4-methylphenyl can reduce lipophilicity by >1 logP unit, potentially compromising membrane permeability and target engagement [2]. Thus, generic replacement with close analogs risks loss of the desired biological profile.

Quantitative Differentiation Evidence for (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one


Tyrosinase Inhibition Potency: Class-Level Evidence from 2-Aminothiazol-4(5H)-one Analogs

The target compound belongs to the 2-aminothiazol-4(5H)-one class, which has demonstrated potent tyrosinase inhibitory activity [1]. In a 2025 study, compound 10 (a 2-naphthylamino analog) exhibited an IC50 of 1.60 μM against mushroom tyrosinase, 11-fold more potent than kojic acid (IC50 ~17.6 μM) [1]. While direct data for (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one is unavailable, the structural similarity suggests potential comparable activity. However, the actual potency may vary depending on the specific substituents.

Tyrosinase Inhibition Melanogenesis Skin Pigmentation

Antioxidant Capacity: Class-Level Evidence from Thiazol-4(5H)-one Analogs

In the same study, compounds 8 and 10 demonstrated strong radical scavenging activity against DPPH and ABTS+ radicals, with compound 10 exhibiting an IC50 of 12.4 μM in the DPPH assay [1]. The target compound, bearing electron-donating ethoxy and methoxy groups on the benzylidene ring, may exhibit similar or enhanced antioxidant properties. The class-level data suggest potential utility in oxidative stress-related models, but direct confirmation for this specific analog is required.

Antioxidant Activity Radical Scavenging Oxidative Stress

Lipophilicity Differentiation: 4-Butylphenyl vs. 4-Methylphenyl Substituent

The predicted logP of the target compound is approximately 5.5 (consensus estimate based on ALOGPS 2.1), significantly higher than the 4-methylphenyl analog (predicted logP ~4.0) [1]. QSAR studies on 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors highlight that increased lipophilicity from hydrophobic substituents (e.g., butyl vs. methyl) correlates with improved potency, likely due to enhanced membrane permeation [1]. However, the higher logP may also reduce aqueous solubility, requiring appropriate formulation for in vitro assays.

Lipophilicity Membrane Permeability QSAR

Recommended Application Scenarios for (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one


Melanogenesis and Skin Pigmentation Research

Given the class-level tyrosinase inhibitory activity [1], this compound can be prioritized as a starting point for melanogenesis studies, provided that in-house validation of its IC50 against mushroom tyrosinase is performed first. The 4-butylphenyl substituent may enhance cellular penetration, potentially improving anti-melanogenic effects in B16F10 cell models compared to less lipophilic analogs.

Oxidative Stress Model Development

Based on the antioxidant properties of closely related analogs [1], this compound could be explored in cellular models of oxidative stress (e.g., ROS-induced damage in keratinocytes or fibroblasts). The ethoxy-methoxy substitution pattern is hypothesized to contribute to radical scavenging, but dose-response validation is essential.

Pharmacokinetic and Formulation Feasibility Studies

The predicted logP of ~5.5 [2] suggests that this compound may require solubilization strategies (e.g., DMSO stock solutions, lipid-based formulations) for in vitro assays. Pre-formulation studies comparing this compound with its 4-methylphenyl analog (logP ~4.0) can quantify the trade-off between permeability and solubility, guiding early pharmacokinetic profiling.

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